molecular formula C13H21NO2 B14537833 Prop-2-en-1-yl (4aS,8aS)-octahydroquinoline-1(2H)-carboxylate CAS No. 62008-54-2

Prop-2-en-1-yl (4aS,8aS)-octahydroquinoline-1(2H)-carboxylate

Cat. No.: B14537833
CAS No.: 62008-54-2
M. Wt: 223.31 g/mol
InChI Key: QVNPUWMHMFMWCH-RYUDHWBXSA-N
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Description

Prop-2-en-1-yl (4aS,8aS)-octahydroquinoline-1(2H)-carboxylate is a complex organic compound that belongs to the class of octahydroquinolines. This compound is characterized by its unique structure, which includes a prop-2-en-1-yl group and a carboxylate moiety attached to an octahydroquinoline backbone. The stereochemistry of the compound is defined by the (4aS,8aS) configuration, which plays a crucial role in its chemical behavior and biological activity.

Properties

CAS No.

62008-54-2

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

prop-2-enyl (4aS,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carboxylate

InChI

InChI=1S/C13H21NO2/c1-2-10-16-13(15)14-9-5-7-11-6-3-4-8-12(11)14/h2,11-12H,1,3-10H2/t11-,12-/m0/s1

InChI Key

QVNPUWMHMFMWCH-RYUDHWBXSA-N

Isomeric SMILES

C=CCOC(=O)N1CCC[C@H]2[C@@H]1CCCC2

Canonical SMILES

C=CCOC(=O)N1CCCC2C1CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-en-1-yl (4aS,8aS)-octahydroquinoline-1(2H)-carboxylate typically involves the following steps:

    Formation of the Octahydroquinoline Backbone: This can be achieved through the hydrogenation of quinoline derivatives under high pressure and temperature conditions.

    Introduction of the Prop-2-en-1-yl Group: This step involves the alkylation of the octahydroquinoline intermediate with prop-2-en-1-yl bromide in the presence of a strong base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl (4aS,8aS)-octahydroquinoline-1(2H)-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Prop-2-en-1-yl (4aS,8aS)-octahydroquinoline-1(2H)-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of neurodegenerative diseases and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl (4aS,8aS)-octahydroquinoline-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • Prop-2-yn-1-yl (4aS,8aS)-octahydroquinoline-1(2H)-carboxylate
  • Prop-2-en-1-yl (4aS,8aS)-octahydroquinoline-1(2H)-carboxamide
  • Prop-2-en-1-yl (4aS,8aS)-octahydroquinoline-1(2H)-carboxylate derivatives

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both a prop-2-en-1-yl group and a carboxylate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

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